REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C@H:11]([OH:44])[C@@H:12]1[O:16][C@@H:15]([C@@H:17]2[O:21][C@@H:20]([C@H:22]([OH:43])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][C@@H:33]([OH:42])[CH2:34][C:35]3[C:39](=[O:40])[O:38][C@@H:37]([CH3:41])[CH:36]=3)[CH2:19][CH2:18]2)[CH2:14][CH2:13]1.CCCCCCCCCCC(O)C1[O:60]C(C2OC(C(O)CCCCCCCCCCCCC3C(=O)OC(C)C=3)CC2)CC1.CCCCC[C@@H](O)CCCC[C@H](O)[C@@H]1O[C@@H]([C@@H]2O[C@@H]([C@H](O)CCCCCCCCCCCCC3C(=O)O[C@@H](C)C=3)CC2)CC1.CCCCCCC(O)CCCC(O)C1OC(C2OC(C(O)CCCCCCCCCCC3C(=O)OC(C)C=3)CC2)CC1.CCCCCC[C@@H](O)CCC[C@H](O)[C@H]1O[C@H]([C@H](O)CC[C@@H](O)[C@H]2O[C@H](CCCCCCCCCC3C(=O)O[C@H](C)C=3)CC2)CC1.CCCCCCCCCC[C@H](O)[C@@H]1O[C@@H]([C@H](O)CC[C@H](O)[C@H]2O[C@H](CCCCCCC[C@@H](O)CC3C(=O)O[C@@H](C)C=3)CC2)CC1.CCCCCC[C@@H](O)CCC[C@@H](O)[C@H]1O[C@H]([C@H](O)CC[C@@H](O)[C@H]2O[C@H](CCCCCCCCCC3C(=O)O[C@H](C)C=3)CC2)CC1>>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([OH:44])[CH:12]1[O:16][CH:15]([CH:17]([OH:21])[CH2:18][CH2:19][CH:20]([OH:60])[CH:22]2[O:43][CH:25]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH:33]([OH:42])[CH2:34][C:35]3[C:39](=[O:40])[O:38][CH:37]([CH3:41])[CH:36]=3)[CH2:24][CH2:23]2)[CH2:14][CH2:13]1 |f:5.6|
|
Name
|
neoannonin squamocin-J
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
squamocin-K
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
squamocin-B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3=CC(OC3=O)C)O)O)O
|
Name
|
squamostatin-A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC[C@H](CCC[C@@H]([C@@H]1CC[C@H](O1)[C@@H](CC[C@H]([C@@H]2CC[C@H](O2)CCCCCCCCCC3=C[C@H](OC3=O)C)O)O)O)O
|
Name
|
bullatalicin squamostatin-B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H]([C@@H]2CC[C@H](O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O.CCCCCC[C@H](CCC[C@H]([C@@H]1CC[C@H](O1)[C@@H](CC[C@H]([C@@H]2CC[C@H](O2)CCCCCCCCCC3=C[C@H](OC3=O)C)O)O)O)O
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O
|
Name
|
asimicin squamocin-H
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
squamocin-M
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O
|
Name
|
motrilin annonin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
squamocin-C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC[C@H](CCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |